

# 4-Ethyl-1,3-dioxolan-2-one chemical properties

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## Compound of Interest

Compound Name: 4-Ethyl-1,3-dioxolan-2-one

Cat. No.: B1220457

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## An In-depth Technical Guide to 4-Ethyl-1,3-dioxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Ethyl-1,3-dioxolan-2-one**. Also known as 1,2-butylene carbonate, this compound is a cyclic organic carbonate recognized for its utility as a polar aprotic solvent and as a versatile intermediate in organic synthesis.<sup>[1][2]</sup> Its value extends to various industries, including materials science for battery applications and potentially as a building block in the synthesis of more complex molecules for pharmaceuticals.<sup>[2][3]</sup>

## Core Chemical and Physical Properties

The fundamental properties of **4-Ethyl-1,3-dioxolan-2-one** are summarized below. These characteristics are essential for its application in experimental and industrial settings.

Property	Value
IUPAC Name	4-Ethyl-1,3-dioxolan-2-one[1][2][4][5]
Synonyms	1,2-Butylene carbonate, (±)-1,2-Butylene Carbonate, Jeffsol BC[5][6][7]
CAS Number	4437-85-8[1][5][6][8]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>3</sub> [1][2][5][9]
Molecular Weight	116.12 g/mol [3][5][8]
Appearance	Colorless to almost colorless clear liquid[7]
Melting Point	-45 °C[6][9]
Boiling Point	251 °C at 760 mmHg[6], 238.7 °C at 760 mmHg[9]
Density	1.141 g/cm <sup>3</sup> [6], 1.107 g/cm <sup>3</sup> [9]
Refractive Index (n <sub>20/D</sub> )	1.426 - 1.428[6][9]
Flash Point	135 °C[6], 128.4 °C[9]
Solubility	Soluble in water.[10]

## Spectral Data

Spectroscopic data is critical for the identification and characterization of **4-Ethyl-1,3-dioxolan-2-one**.

- <sup>1</sup>H NMR: Proton NMR data is available for this compound, typically run in CDCl<sub>3</sub>. [9][11]
- <sup>13</sup>C NMR: Carbon NMR data has been recorded in CDCl<sub>3</sub>. [9]
- IR: Infrared spectroscopy data is available, often as a liquid film. [9]
- Mass Spectrometry (MS): Mass spectral data confirms a molecular ion mass of 116. [3]

## Synthesis and Reactivity

**4-Ethyl-1,3-dioxolan-2-one**, as a five-membered cyclic carbonate, can be synthesized through several established routes in organic chemistry. These methods typically involve the reaction of a C4 precursor with a carbonyl source. The primary methods include the cycloaddition of carbon dioxide to 1,2-butylene oxide and the carbonylation of 1,2-butanediol.<sup>[11]</sup> The latter can be achieved via transesterification with agents like dimethyl carbonate.<sup>[8]</sup>

The reactivity of the cyclic carbonate ring makes it a valuable synthon.<sup>[4]</sup> The ring can be opened by various nucleophiles, providing access to functionalized 1,2-diol derivatives. This reactivity is foundational to its utility as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.<sup>[4][9]</sup>

## Experimental Protocol: Synthesis via Transesterification of 1,2-Butanediol

This protocol describes a plausible method for the synthesis of **4-Ethyl-1,3-dioxolan-2-one** based on the transesterification of 1,2-butanediol with dimethyl carbonate (DMC), a common and greener alternative to phosgene-based methods.<sup>[8]</sup>

Materials:

- 1,2-Butanediol
- Dimethyl carbonate (DMC)
- Sodium aluminate ( $\text{NaAlO}_2$ ) or other suitable basic catalyst<sup>[6][8]</sup>
- Anhydrous Toluene (or another suitable solvent for azeotropic removal of methanol)
- Dodecane (for use as an internal standard in GC analysis)
- Ethyl acetate (for extraction/washing)

Equipment:

- Three-neck round-bottom flask
- Reflux condenser

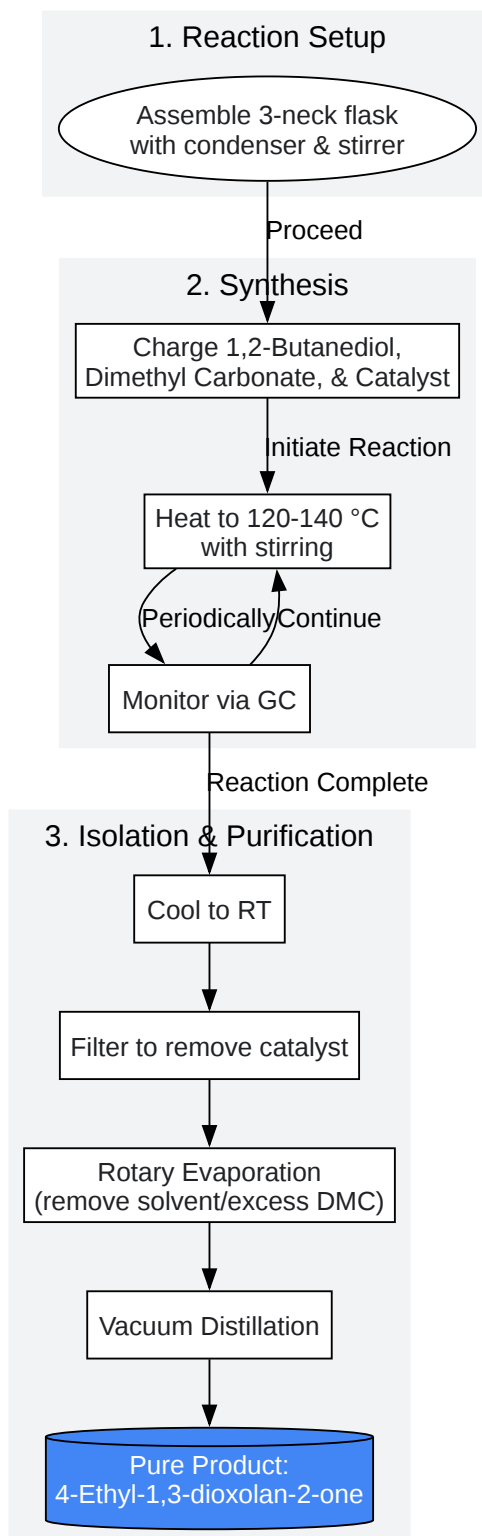
- Dean-Stark trap (optional, for methanol removal)
- Magnetic stirrer and hot plate
- Thermometer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus
- Gas chromatograph (GC) for reaction monitoring

#### Procedure:

- **Reactor Setup:** Assemble a dry three-neck flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.
- **Charging Reactants:** To the flask, add 1,2-butanediol and an excess of dimethyl carbonate. A typical molar ratio might be 1:2.5 (diol:DMC) to drive the equilibrium towards the product.[\[8\]](#)
- **Catalyst Addition:** Add the catalyst, such as sodium aluminate, typically at a loading of 5-10 wt% relative to the 1,2-butanediol.[\[8\]](#)
- **Reaction:** Heat the mixture with vigorous stirring. The reaction temperature is typically maintained around 120-140 °C. The reaction produces methanol as a byproduct, which should be removed to shift the equilibrium. This can be facilitated by distillation or by using a Dean-Stark trap with a co-solvent like toluene.
- **Monitoring:** Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) to observe the consumption of 1,2-butanediol and the formation of **4-Ethyl-1,3-dioxolan-2-one**.
- **Work-up:** Once the reaction reaches completion (typically after several hours), cool the mixture to room temperature. Filter the reaction mixture to remove the solid catalyst. The catalyst can often be washed with a solvent like ethyl acetate and potentially reused.[\[8\]](#)

- Purification: The excess dimethyl carbonate and any solvent are removed from the filtrate using a rotary evaporator. The resulting crude product is then purified by vacuum distillation to yield pure **4-Ethyl-1,3-dioxolan-2-one**.

## Workflow: Synthesis of 4-Ethyl-1,3-dioxolan-2-one

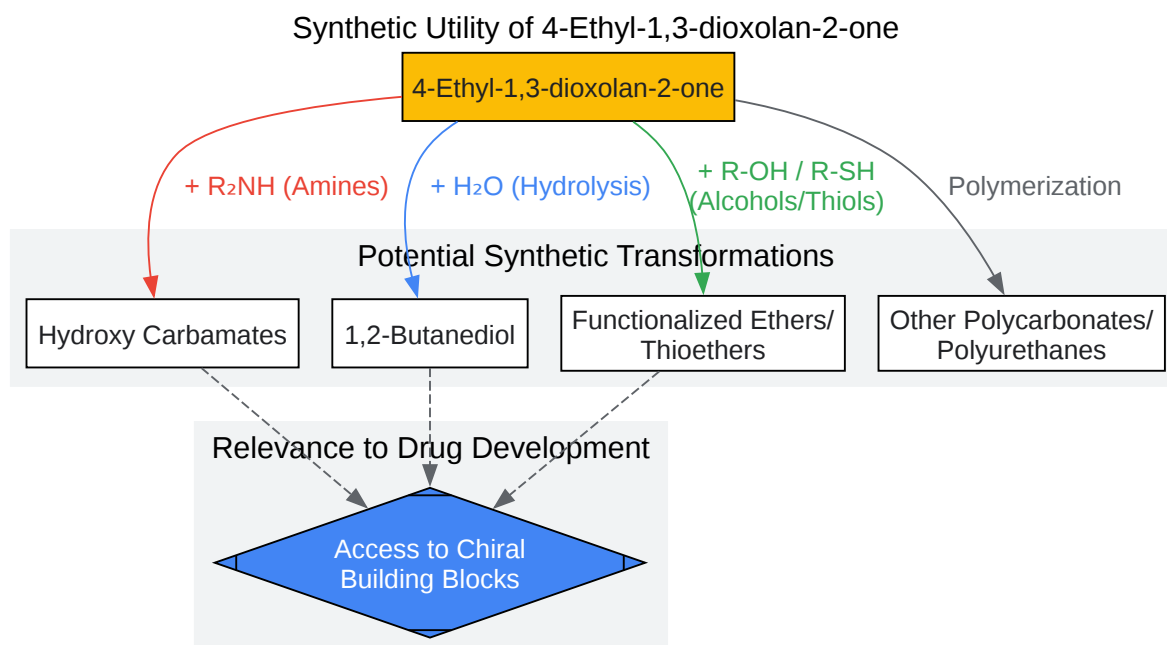
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## Synthesis Workflow Diagram

## Applications in Organic Synthesis for Drug Development

While direct applications of **4-Ethyl-1,3-dioxolan-2-one** in marketed drugs are not prominent, its value lies in its role as a versatile synthetic intermediate. The 1,3-dioxolane ring is a structural motif found in numerous natural and synthetic compounds with demonstrated biological activity, including anticancer, antifungal, and antiviral properties.<sup>[12]</sup> The incorporation of this ring can enhance bioactivity, partly due to the hydrogen bond accepting capability of its oxygen atoms, which can improve ligand-target interactions.<sup>[12]</sup>

Cyclic carbonates like **4-Ethyl-1,3-dioxolan-2-one** serve as protected forms of 1,2-diols.<sup>[4]</sup> More importantly, they are reactive electrophiles that can undergo ring-opening reactions with a wide array of nucleophiles. This reactivity allows for the stereospecific introduction of new functional groups, a critical strategy in the multi-step synthesis of complex chiral molecules often pursued in drug development.<sup>[4][9]</sup> For instance, reaction with amines can yield hydroxy-carbamates, and hydrolysis can provide access to the corresponding diol.<sup>[4]</sup>



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### General Reactivity Pathways

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